molecular formula C10H6Cl3N3O2S B8314992 2,3-Dichloro-N-(3-chloro-2-pyrazinyl)benzenesulphonamide

2,3-Dichloro-N-(3-chloro-2-pyrazinyl)benzenesulphonamide

Cat. No. B8314992
M. Wt: 338.6 g/mol
InChI Key: XZIBJHQAYGYSAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07662825B2

Procedure details

2,3-Dichloro-N-(3-chloro-2-pyrazinyl)benzenesulphonamide (Example 28 part a) (0.2 g) in 10% sodium methoxide in methanol (10 mL) was heated at 85° C. After 4 h, 5% aqueous citric acid (50 mL) was added and the mixture extracted with ethyl acetate (2×150 mL). The combined extracts were washed with brine, dried (MgSO4) and the solvent evaporated. Chromatography on silica gel eluting with ethyl acetate/isohexane mixtures gave the title compound as a white solid (0.12 g)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[S:9]([NH:12][C:13]1[C:18](Cl)=[N:17][CH:16]=[CH:15][N:14]=1)(=[O:11])=[O:10].[C:20](O)(=O)C[C:22](CC(O)=O)([C:24]([OH:26])=[O:25])[OH:23]>C[O-].[Na+].CO>[C:24]([O:26][CH2:18][CH3:13])(=[O:25])[CH3:22].[CH3:4][CH2:5][CH2:6][CH:7]([CH3:2])[CH3:20].[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[S:9]([NH:12][C:13]1[C:18]([O:23][CH3:22])=[N:17][CH:16]=[CH:15][N:14]=1)(=[O:11])=[O:10] |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)S(=O)(=O)NC1=NC=CN=C1Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture extracted with ethyl acetate (2×150 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(=O)OCC.CCCC(C)C
Name
Type
product
Smiles
ClC1=C(C=CC=C1Cl)S(=O)(=O)NC1=NC=CN=C1OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.